molecular formula C35H31N3O4 B2728308 (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide CAS No. 2567517-48-8

(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide

Cat. No.: B2728308
CAS No.: 2567517-48-8
M. Wt: 557.65
InChI Key: PYISEPNFXFWFHE-NCELDCMTSA-N
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Description

(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a useful research compound. Its molecular formula is C35H31N3O4 and its molecular weight is 557.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Carboxamide Derivatives : Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines. The synthesis of these compounds involves the reaction of specific amines with quinolone derivatives, leading to compounds with significant growth inhibitory properties. Such methodologies could potentially apply to the synthesis and functional exploration of the specified chemical compound (Deady et al., 2003).

  • Cyclization of β-[(1, 4‐Chinon‐2‐yl)methyl]‐enaminon‐Derivatives : The synthesis of complex quinoline and naphthalene derivatives often involves cyclization reactions. These reactions can lead to the formation of compounds with significant structural complexity and potential biological activity, similar to the specified compound (Kuckländer & Lessel, 2000).

  • Thienoquinolines Synthesis : The synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives showcases the diversity of reactions available for constructing complex heterocyclic compounds. These synthetic strategies could be relevant for creating derivatives of the specified compound with potential biological activities (Awad et al., 1991).

Antitubercular and Antimalarial Activities

  • Antitubercular Evaluation : Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, synthesized through the Bohlmann-Rahtz reaction, were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds exhibiting promising activities highlight the potential therapeutic applications of complex quinoline derivatives (Kantevari et al., 2011).

  • Antimalarial Activity : The synthesis of benzo[h]quinoline-4-methanols and their evaluation for antimalarial activity against Plasmodium berghei in mice demonstrated the potential of quinoline derivatives as antimalarial agents. These studies underscore the importance of quinoline and naphthalene derivatives in developing new drugs for infectious diseases (Rice, 1976).

Properties

IUPAC Name

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31N3O4/c1-41-30-16-11-22(20-31(30)42-2)19-25-14-15-28-32(27-9-5-6-10-29(27)38-33(25)28)35(40)37-18-17-36-34(39)26-13-12-23-7-3-4-8-24(23)21-26/h3-13,16,19-21H,14-15,17-18H2,1-2H3,(H,36,39)(H,37,40)/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYISEPNFXFWFHE-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)C5=CC6=CC=CC=C6C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)C5=CC6=CC=CC=C6C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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